

Spectroscopic Characterization of 4-Hydroxyphenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378

[Get Quote](#)

Introduction

4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic compound with the chemical formula $C_8H_9NO_2$.^{[1][2]} It is a derivative of acetamide and plays a role in various chemical and biological studies.^[1] The precise characterization of its molecular structure is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxyphenylacetamide**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The structure of **4-Hydroxyphenylacetamide** consists of a phenyl ring substituted with a hydroxyl (-OH) group and an acetamide (-CH₂C(=O)NH₂) group at the para position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule. The data presented here was obtained in DMSO-d₆.^{[3][4]}

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for 4-Hydroxyphenylacetamide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.1	Singlet	1H	Phenolic Hydroxyl (-OH)
~7.2	Singlet	1H	Amide (-NH)
~6.9	Singlet	1H	Amide (-NH)
~7.0	Doublet	2H	Aromatic Protons (ortho to -CH ₂)
~6.6	Doublet	2H	Aromatic Protons (ortho to -OH)

| ~3.2 | Singlet | 2H | Methylene Protons (-CH₂) |

Note: Data is based on a 400 MHz spectrum in DMSO-d₆. Actual chemical shifts can vary slightly based on experimental conditions.[\[4\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for 4-Hydroxyphenylacetamide

Chemical Shift (δ) ppm	Assignment
~172.5	Carbonyl Carbon (C=O)
~155.8	Aromatic Carbon (-C-OH)
~129.8	Aromatic Carbons (-CH, ortho to -CH ₂)
~126.3	Aromatic Carbon (-C-CH ₂)
~114.8	Aromatic Carbons (-CH, ortho to -OH)

| ~40.0 | Methylene Carbon (-CH₂) |

Note: Data is based on a 400 MHz spectrum in DMSO-d₆.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes.

Table 3: Key IR Absorption Bands for **4-Hydroxyphenylacetamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3325	Medium	O-H stretch (Phenol)
~3256	Medium	N-H stretch (Amide)
~3030	Shoulder	C-H stretch (Aromatic)
~2922	-	C-H stretch (Asymmetric -CH ₂)
~2876	-	C-H stretch (Symmetric -CH ₂)
~1650	Strong	C=O stretch (Amide I)
~1600	Medium	C=C stretch (Aromatic Ring)
~1550	Medium	N-H bend (Amide II)
~1250	Strong	C-O stretch (Phenol)

| ~830 | Strong | C-H out-of-plane bend (para-subst.) |

Note: Peak positions can be influenced by the sample preparation method (e.g., KBr pellet).^[1]
^[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Fragmentation Data for **4-Hydroxyphenylacetamide**

m/z	Relative Intensity (%)	Assignment
151	~60-90	[M] ⁺ (Molecular Ion)
107	100	[M - C ₂ H ₂ NO] ⁺ or [C ₇ H ₇ O] ⁺

| 77 | ~15-20 | [C₆H₅]⁺ |

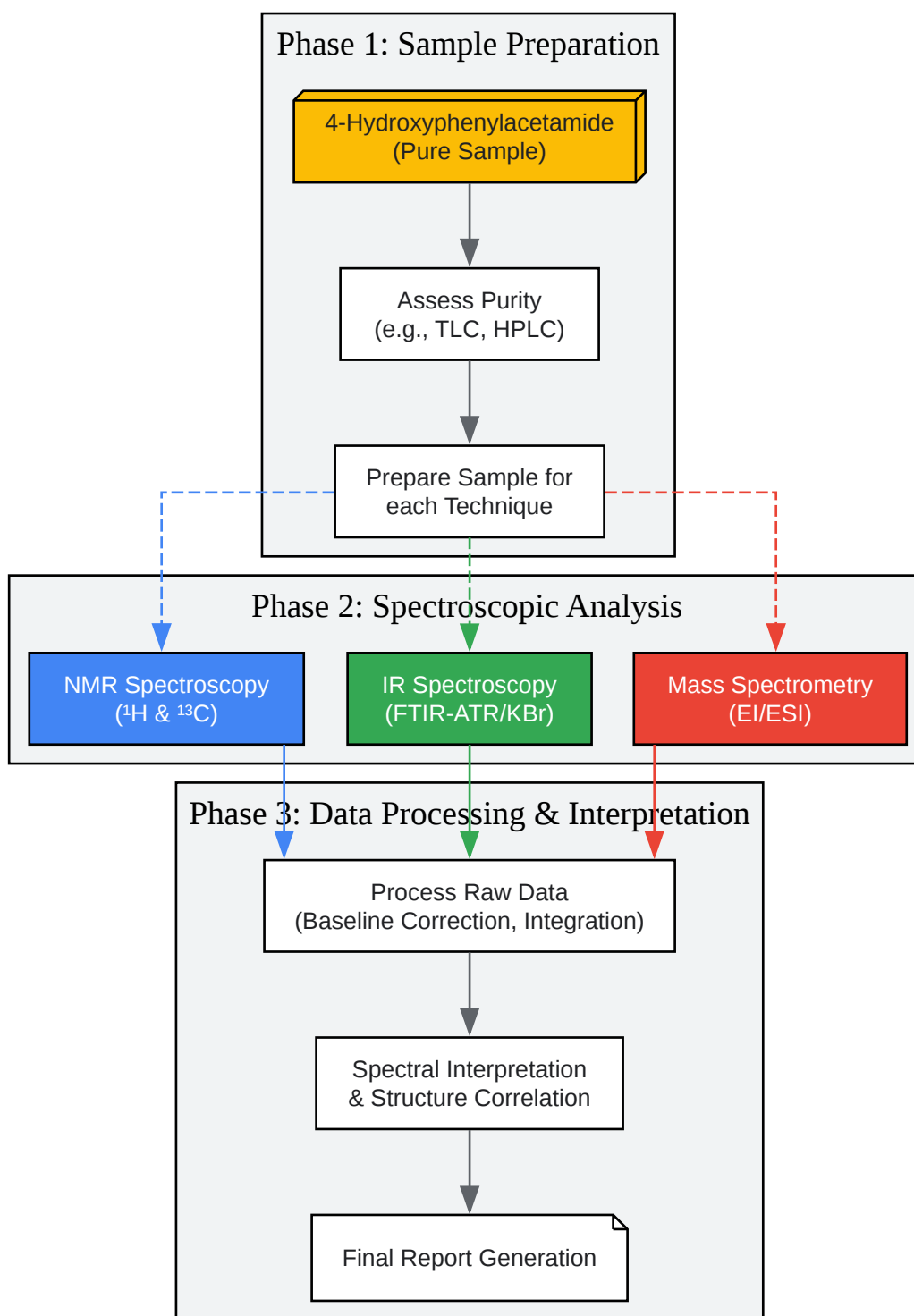
Note: The molecular weight of **4-Hydroxyphenylacetamide** is 151.16 g/mol .[\[1\]](#)[\[2\]](#) The base peak at m/z 107 corresponds to the stable hydroxytropylium ion formed after cleavage of the acetamide side chain.[\[6\]](#)

Experimental Protocols

Reproducible and high-quality data acquisition relies on detailed experimental methodologies.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxyphenylacetamide**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxyphenylacetamide** in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6) in a 5 mm NMR tube.^{[3][4][7]} Ensure the sample is fully dissolved.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.^{[3][4]} Perform standard instrument calibration and shimming procedures to optimize magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ^1H NMR, integrate the signals and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). For ^{13}C NMR, reference the spectrum to the solvent peak (DMSO- d_6 at ~39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):^[1]
 - Thoroughly grind 1-2 mg of **4-Hydroxyphenylacetamide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the fine powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition:

- Collect a background spectrum of the empty sample compartment.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-Hydroxyphenylacetamide** in a volatile solvent such as methanol or acetonitrile.
- Instrument Setup (Electron Ionization - EI):
 - The sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe.^{[1][2]}
 - For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.
- Data Acquisition: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z . The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Hydroxyphenyl)acetamide | C₈H₉NO₂ | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylacetamide [webbook.nist.gov]
- 3. 4-Hydroxyphenylacetamide(17194-82-0) ¹³C NMR spectrum [chemicalbook.com]
- 4. 4-Hydroxyphenylacetamide(17194-82-0) ¹H NMR spectrum [chemicalbook.com]
- 5. docsdrive.com [docsdrive.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Hydroxyphenylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194378#spectroscopic-data-of-4-hydroxyphenylacetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com